(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
Description
This compound is a chiral amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a tert-butoxycarbonyl (Boc)-protected piperidin-4-yl side chain. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile protecting groups like Boc . The R-configuration at the α-carbon (2R) confers stereochemical specificity, which is critical for biological activity and interactions in peptide-based therapeutics. The piperidin-4-yl group, protected by Boc, introduces a nitrogen-containing heterocycle that can influence secondary structure formation and receptor binding in peptides .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-12-18(13-15-30)16-24(25(31)32)29-26(33)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDSTYGNXVJVKL-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid, often abbreviated as Fmoc-Pip, is a complex organic compound utilized primarily in peptide synthesis. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely recognized for its role in the protection of amino acids during peptide synthesis processes. This article reviews the biological activity of Fmoc-Pip, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Fmoc-Pip has the following structural characteristics:
- Molecular Formula : C28H34N2O6
- Molecular Weight : 478.58 g/mol
- CAS Number : 7168100
The compound features a piperidine ring and a propanoic acid moiety, which contribute to its potential biological activities.
The biological activity of Fmoc-Pip is primarily linked to its role as a building block in peptide synthesis. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the formation of biologically active peptides. These peptides can exhibit various pharmacological effects depending on their sequence and structure.
Pharmacological Applications
Research indicates that compounds similar to Fmoc-Pip possess significant pharmacological activities, including:
- Antitumor Activity : Certain peptides synthesized from Fmoc-Pip have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : Peptides derived from this compound have been studied for their ability to inhibit bacterial growth.
Case Studies
- Antitumor Peptide Synthesis : A study demonstrated the synthesis of a peptide using Fmoc-Pip that exhibited cytotoxic effects on breast cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways.
- Antimicrobial Activity : Another research project focused on synthesizing antimicrobial peptides from Fmoc-Pip. The resulting peptides showed effectiveness against Gram-positive bacteria, indicating potential for therapeutic applications in treating infections.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C28H34N2O6 |
| Molecular Weight | 478.58 g/mol |
| CAS Number | 7168100 |
| Biological Activities | Antitumor, Antimicrobial |
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereochemical Variants
- (S)-Enantiomer (CAS 204058-25-3): The S-configuration counterpart exhibits reversed stereochemistry, which may alter enzymatic recognition and binding kinetics. For example, in peptide synthesis, the S-enantiomer could lead to non-native peptide conformations, reducing biological efficacy .
- (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(3,5-difluorophenyl)propanoic Acid (CAS 205526-25-6): Replacing the Boc-piperidinyl group with a 3,5-difluorophenyl side chain introduces aromaticity and electronegative fluorine atoms. This enhances hydrophobic interactions and metabolic stability but eliminates the basicity of the piperidine nitrogen .
Functional Group Modifications
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic Acid (CAS 135248-89-4): The thiol (-SH) group in this derivative increases reactivity, enabling disulfide bond formation in peptide cyclization. However, this also necessitates careful handling to prevent oxidation, unlike the stable Boc-piperidinyl group in the target compound .
Structural Analogues with Heterocycles
- (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic Acid: The pyridin-4-yl group introduces a basic nitrogen, enabling pH-dependent solubility and hydrogen bonding. This contrasts with the Boc-protected piperidine, which is neutral and less prone to protonation under physiological conditions .
- (2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid (CAS 2940873-38-9): The cyclobutoxy side chain imposes conformational rigidity, which may restrict peptide backbone flexibility compared to the more rotatable Boc-piperidinyl group .
Q & A
What is the role of the Fmoc and Boc protecting groups in this compound's synthesis?
Level: Basic
Answer:
The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups serve as orthogonal protective groups:
- Fmoc : Protects the α-amino group during peptide synthesis, allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disturbing acid-labile groups .
- Boc : Protects the piperidine nitrogen, offering stability under basic conditions and requiring strong acids (e.g., TFA) for removal .
Methodological Consideration:
- Sequential deprotection enables precise control in multi-step syntheses. For example, Fmoc removal precedes Boc cleavage to avoid side reactions.
What are the common synthetic routes and critical reaction conditions?
Level: Basic
Answer:
Key steps include:
Critical Conditions:
- Temperature : Room temperature (RT) for Fmoc protection; 0–4°C for coupling to minimize racemization .
- Solvents : Polar aprotic solvents (DMF, DCM) enhance reagent solubility and reaction efficiency .
How is stereochemical integrity maintained during synthesis?
Level: Basic
Answer:
- Chiral Auxiliaries : Use of (2R)-configured starting materials ensures retention of stereochemistry .
- Low-Temperature Coupling : Reduces racemization risk during amide bond formation .
- Monitoring : Chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) verifies enantiomeric excess (>98% purity) .
How can coupling efficiency be optimized in peptide chain elongation?
Level: Advanced
Answer:
Optimization Strategies:
- Coupling Reagents : HATU or PyBOP outperforms DCC in yielding >90% efficiency for sterically hindered residues .
- Microwave Assistance : Reduces reaction time (e.g., 10 min vs. 24 hrs) while maintaining >95% yield .
- Solvent Systems : DMF with 0.1 M HOAt additive enhances activation of carboxyl groups .
Data Contradiction Analysis:
- Conflicting reports on Boc group stability under microwave conditions require validation via LC-MS to detect premature deprotection .
What analytical techniques characterize this compound effectively?
Level: Advanced
Answer:
Methodological Note:
How to resolve stability data contradictions under varying pH?
Level: Advanced
Answer:
- Accelerated Stability Studies : Incubate at pH 2–12 (37°C, 72 hrs) and monitor degradation via HPLC .
- Key Findings :
- Acidic Conditions (pH <3) : Boc group hydrolysis observed (30% degradation) .
- Basic Conditions (pH >10) : Fmoc cleavage dominates (50% degradation) .
- Mitigation : Lyophilization and storage at -20°C in amber vials extends shelf life (>12 months) .
How does the piperidin-4-yl group influence conformational behavior?
Level: Advanced
Answer:
- Ring Puckering : Piperidine adopts chair/boat conformations, affecting peptide backbone flexibility.
- NMR Analysis : NOESY correlations reveal spatial proximity between piperidine protons and adjacent propanoic acid .
- Computational Modeling : MD simulations predict hydrogen bonding between the Boc carbonyl and solvent in aqueous environments .
Design considerations for stability-indicating methods?
Level: Advanced
Answer:
- Forced Degradation : Expose to UV light, heat (40°C), and oxidants (H₂O₂) to identify degradation products .
- Validation Parameters :
- Specificity : Resolve degradation peaks from the parent compound (HPLC resolution >2.0).
- Quantitation Limit : ≤0.1% impurity detection via LC-MS .
How to elucidate synthesis byproducts using advanced spectroscopy?
Level: Advanced
Answer:
- LC-MS/MS : Identifies dimers or truncated sequences via mass fragmentation patterns .
- 19F NMR : Detects fluorinated impurities in analogs (e.g., compounds) .
- X-ray Crystallography : Resolves stereochemical anomalies in crystalline derivatives .
Computational approaches for predicting peptide conjugation reactivity?
Level: Advanced
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
